molecular formula C18H19ClN2O2 B2817864 N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1209120-02-4

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No. B2817864
CAS RN: 1209120-02-4
M. Wt: 330.81
InChI Key: BDBZSKZKXMUYMA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological tool. CPOP is a type of pyrrolidine carboxamide that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Antitubercular and Antibacterial Activities

A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been synthesized, showcasing potent antitubercular activity against strains of Mycobacterium tuberculosis. Some derivatives, including those with 4-chlorophenyl substituents, showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as molecular scaffolds for developing new antitubercular agents (Bodige et al., 2019).

Synthesis and Characterization

The chemical synthesis and characterization of compounds structurally related to N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been extensively studied. These include efforts to synthesize novel compounds for potential applications in medicinal chemistry, such as radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003), and the synthesis of derivatives aimed at exploring antineoplastic properties through structural analysis (Banerjee et al., 2002).

Molecular Interaction Studies

Research has also been conducted on the molecular interactions of compounds with specific biological targets. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) was studied for its potent and selective antagonism of the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity (Shim et al., 2002).

Synthesis of Analogues for Biological Evaluation

Additionally, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been explored as potential antidepressant and nootropic agents, demonstrating the wide-ranging potential of structurally related compounds in the development of new therapeutic agents (Thomas et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-8-2-13(3-9-17)14-10-11-21(12-14)18(22)20-16-6-4-15(19)5-7-16/h2-9,14H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBZSKZKXMUYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

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